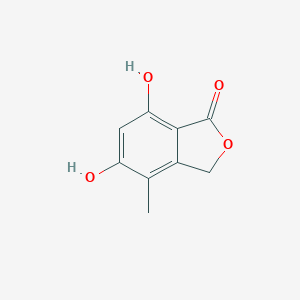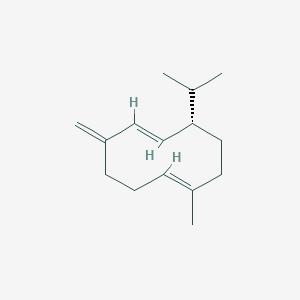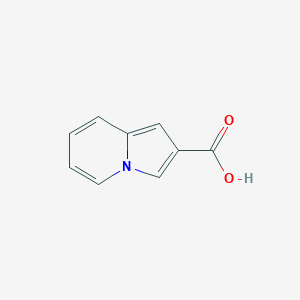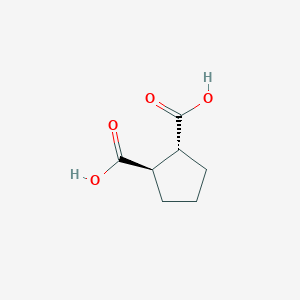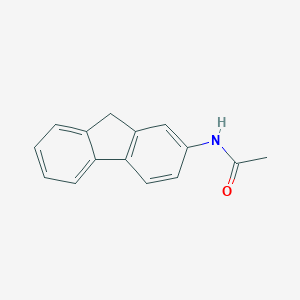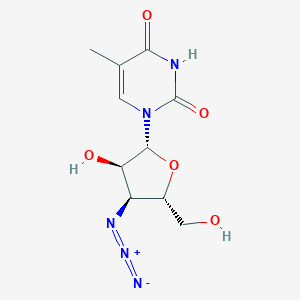
6-(Bromomethyl)nicotinonitrile
概述
描述
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including those related to 6-(Bromomethyl)nicotinonitrile, often involves multi-step reactions, including Knoevenagel condensation, halogenation, and nucleophilic substitution. For instance, one reported method involves a copper-catalyzed three-component reaction for the synthesis of disubstituted nicotinonitriles, showcasing the complexity and versatility of synthetic strategies employed in accessing such compounds (Lin et al., 2023).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives, including 6-(Bromomethyl)nicotinonitrile, reveals non-planar configurations, with dihedral angles indicating the spatial arrangement of various substituents around the central pyridine ring. These structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities (Chantrapromma et al., 2009).
科学研究应用
Antiprotozoal Activity : Compounds synthesized from 6-(Bromomethyl)nicotinonitrile, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have shown significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. In vivo, they have demonstrated curative properties in a mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Deuterium-Labelled Compounds : The synthesis of deuterium-labelled analogues of these compounds, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4, has been achieved. These labelled compounds are important for tracing and studying the behavior of drugs in biological systems (Ismail & Boykin, 2004).
Antioxidant Evaluation : Nicotinonitriles, including those derived from 6-(Bromomethyl)nicotinonitrile, have been synthesized and evaluated for their antioxidant properties. These compounds can potentially contribute to the development of new antioxidants (Gouda et al., 2016).
Structural Analysis : Detailed crystallographic studies of nicotinonitrile derivatives have been conducted to understand their molecular structure and interactions, which is crucial for drug design and material science applications (Chantrapromma et al., 2009a); (Chantrapromma et al., 2009b).
Synthesis of Biologically Active Compounds : Research has focused on the development of synthetic methods for multiply arylated/alkylated nicotinonitriles, which are important for creating biologically active compounds (Iwai et al., 2022).
Pharmaceutical Applications : Nicotinonitrile derivatives have been investigated for their potential use in pharmaceuticals, such as in the synthesis of antimicrobial agents and compounds with bronchodilation properties (Behalo, 2008); (Soliman et al., 2017).
Corrosion Inhibition : Certain nicotinonitriles have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating the potential for industrial applications (Singh et al., 2016).
Cancer Research : Nicotinonitrile derivatives have been used to develop novel antineoplastic agents, showing cytotoxic effects against various cancer cell lines (El‐sayed et al., 2021).
安全和危害
属性
IUPAC Name |
6-(bromomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGOMIAXFNYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620240 | |
| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)nicotinonitrile | |
CAS RN |
158626-15-4 | |
| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

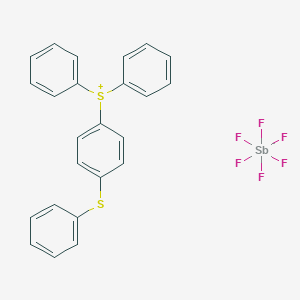
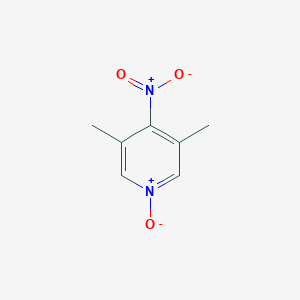
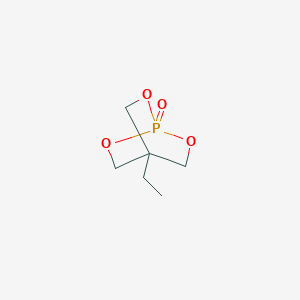
![1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B57810.png)
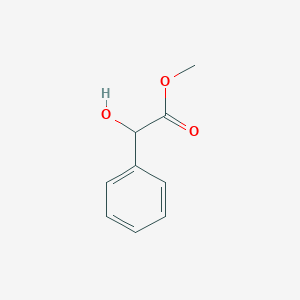
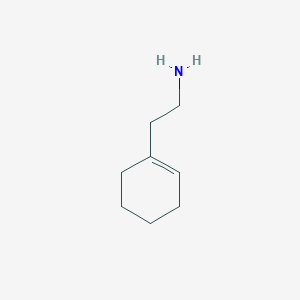
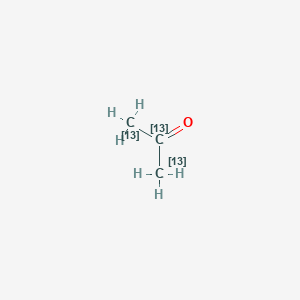
![2-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B57821.png)
